[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol
CAS No.: 1221274-33-4
Cat. No.: VC20911765
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221274-33-4 |
|---|---|
| Molecular Formula | C5H11NO |
| Molecular Weight | 101.15 g/mol |
| IUPAC Name | [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol |
| Standard InChI | InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 |
| Standard InChI Key | CVFJLNNLCHRICT-WHFBIAKZSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]1CO)CN |
| SMILES | C1C(C1CO)CN |
| Canonical SMILES | C1C(C1CO)CN |
Introduction
Chemical Structure and Properties
Molecular Composition
[(1R,2R)-2-(Aminomethyl)cyclopropyl]methanol is characterized by a cyclopropyl ring backbone substituted with both an aminomethyl group and a hydroxymethyl group. This arrangement creates a compound with multiple reactive sites that can be leveraged in synthetic chemistry applications. The molecule has a well-defined stereochemistry with the (1R,2R) configuration, indicating specific spatial arrangements of the functional groups that contribute to its unique chemical behavior.
Physical and Chemical Properties
The compound exhibits distinctive physical and chemical characteristics that influence its behavior in various chemical environments. The table below summarizes key physical and chemical properties of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol:
| Property | Value |
|---|---|
| CAS Number | 1221274-33-4 |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| IUPAC Name | [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol |
| Standard InChI | InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 |
| Standard InChIKey | CVFJLNNLCHRICT-WHFBIAKZSA-N |
| Isomeric SMILES | C1C@HCN |
The molecule contains both primary amine and primary alcohol functional groups, contributing to its hydrophilic properties and potential for hydrogen bonding interactions. The strain energy inherent in the cyclopropyl ring also influences its reactivity profile, particularly in ring-opening reactions that might be relevant to its applications in synthetic chemistry.
Synthesis Methods
General Synthetic Approaches
[(1R,2R)-2-(Aminomethyl)cyclopropyl]methanol can be synthesized through various organic chemistry methodologies that typically involve cyclopropane ring formation followed by appropriate functional group modifications. The stereoselective synthesis of this compound is particularly important to ensure the correct (1R,2R) configuration that defines its specific chemical and biological properties.
Stereoselective Synthesis
Stereoselective synthesis of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol typically requires careful control of reaction conditions to ensure the correct stereochemistry at both stereogenic centers. Possible approaches may include:
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Cyclopropanation of appropriate alkenes with diazoacetates in the presence of chiral catalysts
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Resolution of racemic mixtures to isolate the desired stereoisomer
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Asymmetric synthesis using chiral auxiliaries or catalysts
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Functional group transformations from preformed chiral cyclopropane scaffolds
Each of these approaches aims to generate the target compound with high stereochemical purity, which is essential for its applications in medicinal chemistry and biological studies.
Applications in Chemistry and Biology
Role in Organic Synthesis
[(1R,2R)-2-(Aminomethyl)cyclopropyl]methanol serves as a versatile building block in organic synthesis due to its reactive functional groups and well-defined stereochemistry. The presence of both primary amine and alcohol functionalities allows for selective modifications at either site, enabling the incorporation of this scaffold into more complex molecular structures.
The cyclopropyl ring provides a rigid, conformationally constrained platform that can impart specific three-dimensional arrangements to the resulting molecules. This feature is particularly valuable in medicinal chemistry, where spatial orientation of functional groups often plays a crucial role in biological activity.
Biological Research Applications
In biological research, [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol has found utility in investigating interactions between small molecules and biological macromolecules. Its defined stereochemistry and functional groups make it suitable for studies focused on:
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Enzyme mechanism investigations
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Receptor binding studies
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Structure-activity relationship analyses in drug discovery
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Probe development for biological pathways
These applications leverage the compound's ability to engage in specific interactions with biological targets through hydrogen bonding, ionic interactions, and stereochemically defined spatial arrangements.
Chemical Identification and Database Information
Spectroscopic Characterization
Compounds like [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol are typically characterized using various spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass Spectrometry (MS)
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Infrared (IR) Spectroscopy
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Optical rotation measurements to confirm stereochemical purity
These methods provide complementary information about the compound's structure, purity, and stereochemical configuration.
| Database | Identifier |
|---|---|
| CAS Registry | 1221274-33-4 |
| PubChem Compound | 13728303 |
| Standard InChIKey | CVFJLNNLCHRICT-WHFBIAKZSA-N |
These database entries facilitate access to additional information about the compound and its relationships to other chemical entities.
Related Compounds and Structural Analogues
Structural Variations
Several compounds share structural similarities with [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol, including:
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Stereoisomers with different configurations at the cyclopropyl ring
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Homologues with extended carbon chains
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Analogues with modified functional groups (e.g., secondary amines, protected alcohols)
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Ring-expanded versions such as cyclopentyl analogues
These structural variations can provide insights into structure-activity relationships when the compounds are evaluated in biological systems.
Comparison with Cyclopentyl Analogues
The cyclopropyl structure of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol distinguishes it from related cyclopentyl analogues like [(1R,2R)-2-aminocyclopentyl]methanol. The different ring sizes affect:
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Conformational rigidity
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Bond angles and spatial arrangement of functional groups
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Metabolic stability
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Lipophilicity and membrane permeability
These differences can significantly impact the biological activity and pharmaceutical utility of the respective compounds, highlighting the importance of ring size in medicinal chemistry design .
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